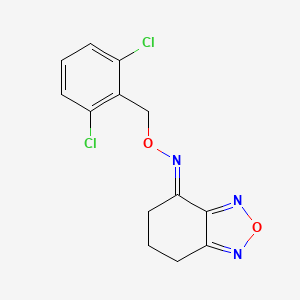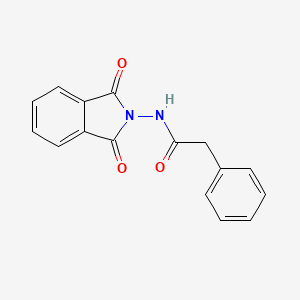![molecular formula C17H19N3O3 B5768854 4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5768854.png)
4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitro-3-[(4-phenyl-1-piperazinyl)methyl]phenol is a chemical compound commonly known as NPP. It is a synthetic compound that has been used in scientific research for its potential pharmacological properties. NPP is a phenol derivative and is structurally related to other compounds such as phenothiazines and tricyclic antidepressants.
Mecanismo De Acción
The mechanism of action of NPP is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. NPP has been shown to inhibit the reuptake of serotonin and norepinephrine, which leads to an increase in their levels in the synaptic cleft. This results in the activation of downstream signaling pathways that are involved in mood regulation. NPP has also been found to have an affinity for dopamine receptors, which may contribute to its potential antipsychotic effects.
Biochemical and Physiological Effects:
NPP has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its potential antidepressant effects. NPP has also been found to have an affinity for dopamine receptors, which may contribute to its potential antipsychotic effects. In addition, NPP has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential pharmacological properties, which makes it a well-characterized compound. However, there are also limitations to using NPP in lab experiments. It has not been extensively studied in humans, which limits its potential clinical applications. In addition, the mechanism of action of NPP is not fully understood, which makes it difficult to predict its potential side effects.
Direcciones Futuras
There are several future directions for research on NPP. One potential direction is to study its potential clinical applications as an antidepressant, antipsychotic, or analgesic. Another direction is to investigate its mechanism of action in more detail to better understand its potential pharmacological properties. Additionally, future studies could focus on optimizing the synthesis method of NPP to improve its yield and purity. Overall, NPP is a promising compound for scientific research, and further studies are needed to fully understand its potential pharmacological properties.
Métodos De Síntesis
The synthesis of NPP involves the reaction of 4-nitrophenol with 4-phenyl-1-piperazinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain NPP. The yield of NPP can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
NPP has been studied for its potential pharmacological properties such as antidepressant, antipsychotic, and analgesic effects. It has been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. NPP has also been found to have an affinity for dopamine receptors, which are involved in the reward system of the brain.
Propiedades
IUPAC Name |
4-nitro-3-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16-6-7-17(20(22)23)14(12-16)13-18-8-10-19(11-9-18)15-4-2-1-3-5-15/h1-7,12,21H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJSSEWXZJRLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)O)[N+](=O)[O-])C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417906 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5768789.png)

![4-methyl-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5768795.png)



![8,8-dimethyl-3-propyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5768812.png)

![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5768823.png)

![methyl 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5768838.png)

![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)